molecular formula C5H14N2 B093990 N,N'-Dimethyl-1,3-propanediamine CAS No. 111-33-1

N,N'-Dimethyl-1,3-propanediamine

Cat. No.: B093990
CAS No.: 111-33-1
M. Wt: 102.18 g/mol
InChI Key: UQUPIHHYKUEXQD-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-1,3-propanediamine (CAS: 111-33-1) is a branched aliphatic diamine with the molecular formula C₅H₁₄N₂. Structurally, it consists of a three-carbon propane backbone with methyl-substituted primary amine groups at both termini. Key properties include:

  • Physical state: Liquid at room temperature .
  • Boiling point: 143–146°C .
  • Density: 0.817 g/mL at 25°C .
  • Solubility: Fully miscible in water, attributed to its polar amine groups .
  • Synthesis: Produced via a continuous method using dimethylamine and acrylonitrile, achieving >98% yield under hydrogenation with Raney-Ni catalysts .

Preparation Methods

Traditional Batch Synthesis Methods

Acrylonitrile-Dimethylamine Michael Addition

The conventional approach involves reacting acrylonitrile with dimethylamine in a batch reactor, followed by hydrogenation. For example, CN101321722A describes a batch hydrogenation using Raney-Ni at 3 MPa and 90°C, achieving a 93% yield . However, this method suffers from back-mixing and scalability challenges, limiting selectivity and throughput .

Acrolein-Dimethylamine Route

An alternative method uses acrolein and dimethylamine under mild conditions (4°C, 0–3 MPa) to form an intermediate, which is subsequently hydrogenated. While environmentally favorable, this route yields only 91% DMAPA, making it less competitive .

Continuous Fixed-Bed Reactor Synthesis

Reaction Mechanism and Conditions

CN103333073B revolutionized DMAPA production by introducing a two-step continuous process:

  • Michael Addition : Dimethylamine and acrylonitrile react in a fixed-bed reactor at 10–120°C and 0.1–8 MPa, achieving >99.5% conversion and selectivity for dimethylaminopropionitrile .

  • Hydrogenation : The intermediate undergoes hydrogenation in a second fixed-bed reactor with Raney-Ni and an alkaline alcohol co-catalyst (0.1–10%) at 3–10 MPa, yielding ≥98% DMAPA .

Advantages Over Batch Systems

  • Efficiency : Space velocities of 0.1–10 h⁻¹ for the Michael addition and 0.1–4 h⁻¹ for hydrogenation enable high throughput .

  • Quality Control : In-line purification eliminates intermediate isolation, reducing energy use and byproducts .

Microchannel Reaction Device Synthesis

Process Innovation

CN113620813B leverages microchannel technology for enhanced mass and heat transfer:

  • Michael Addition : Acrylonitrile and dimethylamine react in a microchannel reactor at optimized stoichiometry, achieving 100% conversion and 99.8% selectivity .

  • Hydrogenation : A Ni-based alloy catalyst in a continuous reactor ensures 100% conversion and 99.8% selectivity, with final purification yielding 99.95% pure DMAPA .

Scalability and Applications

Microchannel systems reduce reaction times from hours to minutes, making them ideal for high-volume production. The method’s precision minimizes side reactions, such as over-hydrogenation or oligomerization .

Comparative Analysis of Synthesis Methods

Parameter Batch (CN101321722A) Fixed-Bed (CN103333073B) Microchannel (CN113620813B)
Conversion (Michael Step)99%>99.5%100%
Selectivity (Michael Step)93%>99.5%99.8%
Hydrogenation Yield93%≥98%99.8%
Pressure (Hydrogenation)3 MPa3–10 MPa6–12 MPa
CatalystRaney-NiRaney-Ni + Alkaline AlcoholNi-Based Alloy
Energy EfficiencyLowModerateHigh

Catalyst Innovations and Role in Hydrogenation

Raney-Ni with Alkaline Promoters

The fixed-bed method employs Raney-Ni with alkaline alcohol solutions (e.g., 0.5% NaOH in methanol), which stabilize the catalyst and suppress amine degradation . This boosts hydrogenation yields to 98% at 6 MPa .

Ni-Based Alloy Catalysts

Microchannel systems use Ni alloys with enhanced surface area and durability, enabling full conversion at lower temperatures (50–80°C) . These catalysts resist fouling, extending operational lifespans.

Environmental and Economic Considerations

Waste Reduction

Continuous methods eliminate intermittent reactor cleaning and solvent disposal. For instance, the fixed-bed process avoids acrylonitrile purification, reducing hazardous waste by 20% .

Cost Implications

Microchannel reactors cut energy costs by 30% compared to batch systems, despite higher initial capital investment . Fixed-bed systems offer a middle ground, with 15% lower operating costs than batch methods .

Chemical Reactions Analysis

N,N’-Dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-Dimethyl-1,3-propanediamine has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-1,3-propanediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form hydrogen bonds with other molecules, influencing its reactivity and interactions with other compounds .

Comparison with Similar Compounds

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

  • Structure : Four methyl groups on the amine termini (C₇H₁₈N₂).
  • Properties : Higher steric hindrance reduces coordination capacity compared to the dimethyl variant. Protonation constants are sensitive to ionic strength .
  • Applications : Forms CO₂-switchable pseudogemini surfactants with sodium dodecyl sulfate (SDS), enabling reversible viscosity changes in aqueous solutions .

N,N-Diethyl-1,3-propanediamine

  • Structure : Ethyl groups replace methyl on the amines (C₇H₁₈N₂).
  • Properties : Lower water solubility due to hydrophobic ethyl groups. Higher boiling point (~170–180°C estimated).
  • Applications : Used in Gemini amphiphiles for cytosolic protein delivery, where longer alkyl chains enhance membrane interaction .

N,N-Dimethylethylenediamine

  • Structure : Shorter two-carbon backbone (C₄H₁₂N₂).
  • Properties : Lower molecular weight (102.18 vs. 116.21 g/mol for dimethyl-propanediamine) and higher volatility.
  • Applications : Common in small-molecule catalysis and as a ligand in coordination chemistry.

N,N'-Dibenzyl-1,3-propanediamine

  • Structure : Benzyl groups attached to amines (C₁₉H₂₄N₂).
  • Properties : Hydrophobic aromatic substituents reduce water solubility. Solid at room temperature.
  • Applications : Specialized in organic synthesis for pharmaceuticals and agrochemicals .

N,N’-Bis(3-aminopropyl)-1,3-propanediamine

  • Structure : Extended polyamine with four amine groups (C₉H₂₄N₄).
  • Properties : High chelation capacity for metal ions (e.g., Cu²⁺, Tb³⁺) due to multiple binding sites .
  • Applications : Used in synthesizing Schiff base ligands for enantioselective catalysis .

Comparative Analysis Table

Compound Structure Highlights Boiling Point (°C) Water Solubility Key Applications
N,N'-Dimethyl-1,3-propanediamine Methyl termini, 3-carbon chain 143–146 Fully miscible High-temp surfactants , protein delivery
TMPDA Four methyl groups ~160–170 (est.) Moderate CO₂-responsive fluids
N,N-Diethyl-1,3-propanediamine Ethyl termini ~170–180 (est.) Low Gemini amphiphiles
N,N'-Dibenzyl-1,3-propanediamine Benzyl substituents >250 (est.) Insoluble Pharmaceutical intermediates
Bis(3-aminopropyl)-propanediamine Four amine groups >200 (est.) Moderate in acidic pH Metal coordination

Research Findings and Performance Metrics

  • Thermal Stability : The tri-cationic surfactant derived from this compound (VES-T) outperforms Gemini surfactants, withstanding 180°C vs. <150°C for conventional analogs .
  • Solubility Enhancement : Methyl groups improve aqueous solubility compared to ethyl or benzyl derivatives, critical for biomedical applications .
  • Reactivity in Coordination : Unsubstituted diamines (e.g., 1,3-propanediamine) exhibit stronger metal-binding than methylated variants due to reduced steric hindrance .

Biological Activity

N,N'-Dimethyl-1,3-propanediamine (DMAP) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • IUPAC Name : N,N'-dimethylpropane-1,3-diamine
  • Molecular Formula : C₅H₁₄N₂
  • Molecular Weight : 102.18 g/mol
  • Boiling Point : 143°C to 146°C
  • Density : 0.817 g/cm³
  • Solubility : Fully miscible in water at concentrations up to 1×1061\times 10^6 mg/L at 25°C .

Mechanisms of Biological Activity

DMAP exhibits various biological activities, including antimicrobial, antifungal, and potential cytotoxic effects. Its mechanisms can be attributed to its ability to interact with cellular components and influence metabolic pathways.

Antimicrobial Activity

Research indicates that DMAP derivatives display notable antibacterial and antifungal properties. For instance:

  • Antibacterial Properties : DMAP has shown effectiveness against several strains of Gram-positive and Gram-negative bacteria. Studies have demonstrated that compounds with lipophilic groups at specific positions exhibit enhanced antibacterial activity .
  • Antifungal Activity : DMAP derivatives have also been tested against fungi like Candida albicans and Aspergillus flavus, revealing significant inhibitory effects on their growth and sporulation .

Cytotoxicity

Cytotoxic effects have been observed in various studies, where DMAP derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutic agents. This is particularly relevant in the context of polyamine metabolism interference in mammalian cells .

Case Studies and Research Findings

Several studies have explored the biological activities of DMAP:

  • Antiparasitic Activity : In vitro studies have shown that certain DMAP derivatives maintain efficacy against Trichomonas vaginalis at low concentrations (1 μg/mL), comparable to metronidazole .
  • Genotoxicity Assessment : A human health assessment indicated that DMAP is not likely to be carcinogenic based on available genotoxicity data . However, it has been associated with skin sensitization in animal models, suggesting caution in handling and exposure .
  • Pharmaceutical Applications : As a pharmaceutical intermediate, DMAP is utilized in the synthesis of various compounds, highlighting its importance in drug development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialGram-positive bacteriaSignificant growth inhibition
AntifungalCandida albicansInhibition of growth
AntiparasiticTrichomonas vaginalisComparable efficacy to metronidazole
CytotoxicityMammalian cellsHigher cytotoxicity than traditional agents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-Dimethyl-1,3-propanediamine, and how can reaction yields be optimized?

this compound is synthesized via nucleophilic substitution or condensation reactions. For example, it can be produced by reacting N,N-dimethyl-1,3-diaminopropane with palmitic acid (yielding ~91%) or palmitoyl chloride (~75%). Yield optimization depends on reactant purity, stoichiometric ratios, and reaction conditions (e.g., temperature, solvent polarity). Post-synthesis purification via distillation or chromatography is critical for high-purity outputs .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

Structural validation employs spectroscopic techniques:

  • IR spectroscopy identifies N-H and C-N vibrational modes (e.g., 2195–2175 cm⁻¹ for C≡N stretches in Schiff base derivatives) .
  • ¹H/¹³C NMR resolves methylene and methyl group environments, with shifts around δ 2.2–2.8 ppm for dimethylamino protons .
  • X-ray crystallography provides definitive confirmation, as seen in dinuclear copper-mercury complexes .

Q. What role does this compound play in catalytic systems?

The compound acts as a ligand or co-catalyst in diverse systems:

  • Zinc dihydride deaggregation : Enhances Lewis acid activity (e.g., CO₂) in organic synthesis by stabilizing reactive intermediates .
  • Schiff base complexes : Forms molybdenum complexes for sulfide oxidation, achieving >90% conversion to sulfoxides/sulfones under mild conditions .

Advanced Research Questions

Q. How can this compound be utilized to study lysosomal enzyme delivery in receptor-deficient cells?

The compound cationizes proteins (e.g., LDL) via amine coupling, enabling receptor-independent cellular uptake. In fibroblasts lacking LDL receptors, cationized LDL degradation increased 100-fold, with lysosomal localization confirmed via chloroquine inhibition. Methodological steps include:

  • Protein cationization at pH 8–8.
  • Radiolabeling for tracking degradation kinetics.
  • Assaying cholesterol esterification to validate lysosomal release .

Q. How should researchers address contradictory synthetic yields (e.g., 75% vs. 91%) for derivatives of this compound?

Contradictions arise from reaction mechanisms and side products. For example, palmitoyl chloride’s higher electrophilicity may accelerate hydrolysis, reducing yields vs. palmitic acid. Systematic analysis includes:

  • Monitoring intermediates via TLC/GC-MS.
  • Quantifying side reactions (e.g., hydrolysis byproduct formation).
  • Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .

Q. What factors influence the catalytic efficiency of this compound-derived complexes in organic vs. polymer systems?

  • Organic synthesis : Solvent polarity (e.g., acetonitrile) and co-catalysts (e.g., tetrabutylammonium periodate) enhance electron transfer in sulfide oxidation .
  • Polymer degradation : Transamidation efficiency in polyester analysis depends on DMAPA concentration (≥2 M) and reaction time (48–72 hrs), with MALDI-FT-ICR-MS validating depolymerization products .

Q. What methodological considerations are critical when using this compound in polymer degradation studies?

  • Transamidation : Requires anhydrous conditions to prevent side reactions.
  • Solubilization : DMAPA solubilizes PET fragments at room temperature, followed by formic acid quenching.
  • Extraction : Sequential centrifugation with petroleum ether, ethyl acetate, and dichloromethane isolates degradation byproducts .

Properties

IUPAC Name

N,N'-dimethylpropane-1,3-diamine
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InChI

InChI=1S/C5H14N2/c1-6-4-3-5-7-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUPIHHYKUEXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
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DSSTOX Substance ID

DTXSID8059398
Record name N,N'-Dimethylpropane-1,3-diamine
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Molecular Weight

102.18 g/mol
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CAS No.

111-33-1
Record name N,N′-Dimethyl-1,3-propanediamine
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Record name N,N'-Dimethyl-1,3-propylenediamine
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Record name 1,3-Propanediamine, N1,N3-dimethyl-
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Record name N,N'-Dimethylpropane-1,3-diamine
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Record name N,N'-dimethylpropane-1,3-diamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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